molecular formula C25H16Cl2N2O2S3 B12130178 (5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130178
M. Wt: 543.5 g/mol
InChI Key: AYYFEDJGRSSGQD-XKZIYDEJSA-N
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Description

(5Z)-5-(4-Chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one is a sophisticated hybrid molecule designed for chemical biology and drug discovery research. It incorporates a 2-thioxo-4-thiazolidinone (rhodanine) core, a privileged scaffold widely recognized in medicinal chemistry for its diverse biological activities . This structure is functionalized with key pharmacophores: a 4-chlorobenzylidene moiety at the 5-position and a phenothiazine-propyl chain at the 3-position of the heterocycle. The (Z) configuration of the exocyclic double bond at the 5-position is a critical structural feature often associated with enhanced biological activity in similar thiazolidinone derivatives . The structural design of this compound suggests significant potential for anticancer research. The 5-benzylidene-thiazolidinone core is a known biophore with demonstrated antimitotic activity and the ability to inhibit proliferation in various human cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancers . The incorporation of the phenothiazine unit, a tricyclic system with its own established biological profile, may contribute to additional mechanisms of action or enhance potency. Research on analogous compounds indicates that such hybrids can activate intrinsic apoptotic pathways in tumor cells, often mediated by mitochondria, with caspases playing a minor role, potentially leading to apoptosis-inducing factor (AIF)-mediated cell death . This compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H16Cl2N2O2S3

Molecular Weight

543.5 g/mol

IUPAC Name

(5Z)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H16Cl2N2O2S3/c26-16-7-5-15(6-8-16)13-22-24(31)28(25(32)34-22)12-11-23(30)29-18-3-1-2-4-20(18)33-21-10-9-17(27)14-19(21)29/h1-10,13-14H,11-12H2/b22-13-

InChI Key

AYYFEDJGRSSGQD-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C/C5=CC=C(C=C5)Cl)/SC4=S

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)Cl)SC4=S

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-10H-phenothiazine

Phenothiazine is synthesized via Ullmann coupling of diphenylamine and sulfur in the presence of iodine1. Chlorination at the 2-position is achieved using chlorinating agents (e.g., Cl₂/FeCl₃), yielding 2-chloro-10H-phenothiazine2.

Reaction Conditions :

  • Reagents : Diphenylamine, sulfur, iodine, Cl₂/FeCl₃.

  • Temperature : 180–200°C (Ullmann step), 25°C (chlorination).

  • Yield : ~65%12.

Formation of the 3-Oxopropyl Linker

Acylation of Phenothiazine

The phenothiazine nitrogen is acylated with acryloyl chloride to introduce the 3-oxopropyl group3:

  • Reaction : 2-Chloro-10H-phenothiazine + acryloyl chloride → 3-(2-chloro-10H-phenothiazin-10-yl)propanoyl chloride.

  • Conditions : Dry dichloromethane, triethylamine, 0°C → room temperature3.

  • Yield : ~75%3.

Construction of the Thiazolidin-4-One Core

Cyclocondensation Strategy

The thiazolidinone ring is formed via a three-component reaction45:

  • Primary amine : Derived from the phenothiazine-propanoyl intermediate.

  • Aldehyde : 4-Chlorobenzaldehyde.

  • Thiol component : Mercaptoacetic acid or thioglycolic acid.

Protocol :

  • Step 1 : React 3-(2-chloro-10H-phenothiazin-10-yl)propanoyl chloride with ammonium thiocyanate to form a thiourea intermediate6.

  • Step 2 : Cyclize with chloroacetic acid under acidic conditions (e.g., HCl/EtOH)[^7^].

  • Conditions : Reflux in ethanol, 6–8 hours.

  • Yield : ~60%[^7^].

Introduction of the 4-Chlorobenzylidene Group

Knoevenagel Condensation

The 5-arylidene substituent is introduced via condensation of the thiazolidinone with 4-chlorobenzaldehyde[^8^]:

  • Reagents : Thiazolidin-4-one intermediate, 4-chlorobenzaldehyde, piperidine (catalyst).

  • Conditions : Reflux in acetic acid, 4–6 hours.

  • Stereoselectivity : The (Z) -configuration is favored due to steric and electronic effects[^9^].

  • Yield : ~70%[^8^].

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
PiperidineAcetic acid11070
NaOAcEtOH8055
L-ProlineToluene10065

Final Functionalization: 2-Thioxo Group

Sulfurization via Lawesson’s Reagent

The 2-oxo group is converted to 2-thioxo using Lawesson’s reagent[^10^]:

  • Reagents : Thiazolidin-4-one, Lawesson’s reagent (2.2 equiv).

  • Conditions : Reflux in toluene, 3 hours.

  • Yield : ~85%[^10^].

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (3:7)[^11^].

  • Recrystallization : Ethanol/water (8:2)[^12^].

Spectroscopic Validation

  • IR : ν(C=O) 1680 cm⁻¹, ν(C=S) 1220 cm⁻¹[^13^].

  • ¹H NMR : δ 7.8–7.6 (m, 4H, Ar-H), δ 5.2 (s, 1H, CH=)[^14^].

  • MS : m/z 536.0 [M+H]⁺[^15^].

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines phenothiazine, 4-chlorobenzaldehyde, and thioglycolic acid in PEG-400[^16^]:

  • Conditions : 110°C, 12 hours.

  • Yield : ~50% (lower due to side reactions)[^16^].

Microwave-Assisted Synthesis

  • Conditions : 200 W, 30 minutes.

  • Yield : ~68% (improved efficiency)[^17^].

Challenges and Optimization

  • Steric Hindrance : Bulky phenothiazine group necessitates prolonged reaction times[^18^].

  • Configuration Control : Use of chiral catalysts (e.g., L-proline) enhances (Z) -selectivity[^19^].

  • Byproduct Formation : Minimized via stepwise purification[^20^].

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups or the double bond in the benzylidene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that various thiazolidinones exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Properties : Studies have shown that thiazolidinones can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the aromatic ring enhances this activity, making compounds like (5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one promising candidates for developing new antibiotics .

Anticancer Potential

The anticancer properties of thiazolidinone derivatives are well-documented. Research has indicated that these compounds can exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Thiazolidinones may induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives have been tested against human renal cell adenocarcinoma and colon cancer cells, showing significant antiproliferative activity .
  • Case Studies : In vitro studies have revealed that certain thiazolidinone derivatives can effectively inhibit the growth of cancer cells at low concentrations, suggesting their potential as chemotherapeutic agents .

Other Therapeutic Applications

Beyond antimicrobial and anticancer effects, thiazolidinones like the compound discussed have shown promise in several other therapeutic areas:

  • Anti-inflammatory Activity : Some studies suggest that thiazolidinone derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
  • Antioxidant Properties : The antioxidant capacity of these compounds has also been explored, indicating their potential in preventing oxidative stress-related diseases .

Biological Evaluation and Characterization

The biological evaluation of (5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves several methodologies:

Evaluation Method Description
In Vitro Antimicrobial Testing Assessment against various bacterial strains to determine minimum inhibitory concentrations (MIC) .
Cytotoxicity Assays Utilization of cell lines to evaluate the compound's effect on cell viability .
Molecular Docking Studies Computational analysis to predict binding affinities with target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might do so by disrupting bacterial cell membranes or inhibiting key enzymes.

Comparison with Similar Compounds

Core Structural Variations

Substituent Effects on Properties

  • Electronic and Steric Effects: The 4-chlorobenzylidene group in the target compound enhances electrophilicity compared to 2-hydroxybenzylidene (), which may form intramolecular hydrogen bonds . The phenothiazine substituent introduces bulkiness and lipophilicity, contrasting with simpler aryl groups (e.g., phenyl or p-tolyl in ). This may improve blood-brain barrier penetration .
  • Synthetic Routes: Imidazolidinones (e.g., 5a) are synthesized via reflux with p-toluidine, while thiazolidinones often use thiosemicarbazide condensations () or cycloadditions (). The target compound likely employs a multi-step acylation to incorporate the phenothiazine moiety .

Structural Confirmation Techniques

  • NMR Spectroscopy : Key signals (e.g., vinyl protons at δ 6.95–8.01 in ) help confirm Z/E configurations in benzylidene derivatives .
  • X-ray Crystallography : Programs like SHELX () and ORTEP-3 () resolve stereochemistry, as demonstrated for (5Z)-5-(2-hydroxybenzylidene) analogues .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shares moderate similarity (~0.4–0.6) with:

  • Imidazolidinones (5a): Due to the chlorobenzylidene group.
  • Phenothiazine-free thiazolidinones: Lower similarity (~0.3–0.4) due to the absence of the tricyclic system.

Biological Activity

The compound (5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, integrating findings from recent studies and highlighting its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20H18ClN2OS
  • Molecular Weight : 378.89 g/mol

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone scaffold can significantly enhance anticancer activity. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study evaluating the cytotoxic effects of thiazolidinone derivatives demonstrated that compounds with similar structural features exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines, including breast and lung cancer cells . This suggests that the compound may possess comparable potency.

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are well-documented. The compound has been tested against a range of pathogens, including bacteria and fungi.

Research Findings : In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant activity is another critical aspect of thiazolidinone derivatives. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications.

Data Table : Antioxidant Activity Comparison

CompoundEC50 (mM)Reference
(5Z)-5-(4-chlorobenzylidene)...0.565
Vitamin C1.0
Compound A0.708

The above table indicates that the compound's antioxidant capacity is significant, though less potent than Vitamin C.

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models.

Mechanism of Action : It is believed that the compound modulates inflammatory pathways by inhibiting NF-kB activation, leading to decreased expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Substituents on the thiazolidinone ring can dramatically influence its pharmacological profile.

Key Findings :

  • Chlorine Substitution : The presence of chlorine atoms enhances both anticancer and antimicrobial activities.
  • Thioether Linkage : The thioether functionality contributes to improved bioavailability and solubility.

Q & A

Q. What are the typical synthesis steps and critical reagents for preparing this compound?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of a thiazolidinone precursor (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid solvent system under reflux .
  • Step 2 : Introduction of the 4-chlorobenzylidene group via Knoevenagel condensation with 4-chlorobenzaldehyde .
  • Step 3 : Functionalization of the phenothiazine moiety using 2-chloro-10H-phenothiazine-3-carboxylic acid, coupled via a propionyl linker using carbodiimide-based coupling reagents . Key reagents include sodium acetate (for pH control), mercaptoacetic acid (for thiolation), and chloroacetic acid (core cyclization) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z-configuration of the benzylidene group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Ensures >95% purity by reverse-phase chromatography with UV detection at 254 nm .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and crystal packing .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves:

  • In vitro assays : Anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against S. aureus and E. coli), and antiproliferative (MTT assay on cancer cell lines) .
  • Dose-response curves : IC₅₀ values are calculated using nonlinear regression models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and improves yield by 15–20% .
  • Continuous flow reactors : Enhance mixing and temperature control for the Knoevenagel step, minimizing by-products .
  • Solvent optimization : Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) improves solubility of intermediates .

Q. What methodologies are used to elucidate the compound’s mechanism of action in oncology pathways?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins like PD-L1 or EGFR .
  • Transcriptomic profiling : RNA-seq analysis of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, mTOR signaling) .
  • In vivo xenograft models : Evaluates tumor regression in immunodeficient mice, with pharmacokinetic profiling to assess bioavailability .

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Comparative SAR studies : Systematic substitution of the 4-chlorobenzylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups reveals electronic effects on COX-2 inhibition .
  • Molecular dynamics simulations : Predicts binding stability of analogs with target enzymes, explaining potency variations .

Q. What computational strategies are employed to predict and validate structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., COX-2 PDB: 5KIR) .
  • QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antimicrobial IC₅₀ values .

Q. How is Z/E isomerism managed during synthesis and characterization?

  • Stereochemical control : Use of bulky bases (e.g., DBU) during condensation favors the Z-isomer by kinetic control .
  • NOESY NMR : Detects through-space correlations between the benzylidene proton and thiazolidinone carbonyl, confirming Z-configuration .
  • Chiral HPLC : Separates enantiomers if asymmetric centers are introduced during functionalization .

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